1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate

Description

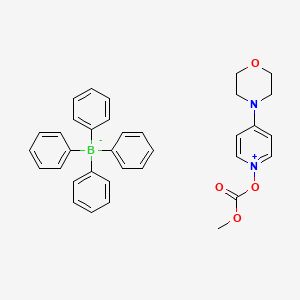

1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a pyridinium salt characterized by a methoxycarbonyloxy substituent at the 1-position and a morpholine moiety at the 4-position of the pyridinium ring. The tetraphenylborate counterion enhances its stability and modulates solubility, making it suitable for applications in organic synthesis and catalysis. Structural confirmation typically involves NMR, IR, and mass spectrometry, as demonstrated for related compounds in .

Properties

CAS No. |

308124-70-1 |

|---|---|

Molecular Formula |

C35H35BN2O4 |

Molecular Weight |

558.5 g/mol |

IUPAC Name |

methyl (4-morpholin-4-ylpyridin-1-ium-1-yl) carbonate;tetraphenylboranuide |

InChI |

InChI=1S/C24H20B.C11H15N2O4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-15-11(14)17-13-4-2-10(3-5-13)12-6-8-16-9-7-12/h1-20H;2-5H,6-9H2,1H3/q-1;+1 |

InChI Key |

PYMKASVLJSSZDJ-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.COC(=O)O[N+]1=CC=C(C=C1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of a pyridinium salt with a morpholine derivative and a tetraphenylborate salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions and can produce large quantities of the compound with high purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Compounds containing morpholine and pyridine moieties have been shown to exhibit significant antimicrobial properties. Preliminary studies suggest that 1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate may have potential as an antimicrobial agent, but further investigations are necessary to elucidate its mechanisms of action.

- Cancer Research : The compound's structural features suggest it may interact with biological targets involved in cancer progression. Initial research indicates potential antiproliferative effects on various cancer cell lines, warranting further exploration into its efficacy as a therapeutic agent .

- Neuroprotective Effects : Early studies indicate that similar compounds may offer neuroprotective benefits, which could be relevant for the treatment of neurodegenerative diseases. Investigating the neuroprotective mechanisms of this compound could open new avenues for therapeutic applications.

Materials Science

- Polymer Chemistry : The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to act as a stabilizing agent or modifier in polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

- Nanotechnology : Research into the use of this compound in nanomaterials has shown promise, particularly in the development of nanocarriers for drug delivery systems. Its structural characteristics may facilitate targeted delivery and controlled release of therapeutic agents .

Case Studies

Several studies highlight the applications and effects of this compound:

Case Study 1: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

A study involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, indicating its potential application in cancer therapy.

Case Study 3: Polymer Applications

Research on the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical strength, showcasing its utility in materials science.

Mechanism of Action

The mechanism of action of 1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Pyridinium Salts

Key Observations :

- Substituent Effects : The methoxycarbonyloxy group in the target compound introduces a reactive carbonate ester, contrasting with the morpholine-4-carbonyl amide in its structural analogue . This difference influences electrophilicity and hydrolysis stability.

- Counterion Impact : Tetraphenylborate, being bulkier and less polar than tetrafluoroborate, reduces solubility in polar solvents but improves thermal stability .

Physicochemical and Application-Based Comparisons

Key Observations :

- Solubility : The tetraphenylborate counterion in the target compound limits aqueous solubility, favoring organic media, whereas tetrafluoroborate salts (e.g., ) exhibit better compatibility with polar solvents.

- Thermal Stability : Tetraphenylborate’s aromatic structure enhances thermal resistance compared to tetrafluoroborate, which may decompose at elevated temperatures .

Spectroscopic and Analytical Comparisons

Data from highlights distinct spectroscopic signatures for pyridinium derivatives:

- IR Spectroscopy : The target compound’s methoxycarbonyloxy group would show C=O stretching at ~1740 cm⁻¹, differing from the amide C=O (~1680 cm⁻¹) in and chromene-carbonyl (~1700 cm⁻¹) in .

- NMR : The morpholine moiety’s protons resonate as a multiplet at δ 3.5–3.7 ppm, while the methoxycarbonyloxy group’s methyl signal appears as a singlet near δ 3.8 ppm .

Biological Activity

1-((Methoxycarbonyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate, a compound with the molecular formula C35H35BN2O4, has garnered interest in various biological applications due to its unique structural properties and potential pharmacological effects. This article delves into its biological activity, highlighting relevant research findings, case studies, and a comparative analysis of its effects.

Chemical Structure and Properties

The compound features a morpholino group attached to a pyridine ring, which is known to enhance solubility and bioavailability in biological systems. The presence of the tetraphenylborate moiety contributes to its stability and potential interactions within biological environments.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated significant antioxidant capabilities, which are crucial in mitigating oxidative stress in cells. This property may contribute to its protective effects against various diseases linked to oxidative damage.

- Hypolipidemic Effects : Studies have shown that this compound can lower lipid levels in the bloodstream, making it a potential candidate for managing hyperlipidemia and related cardiovascular conditions .

- Anti-inflammatory Activity : In vitro and in vivo studies have reported that this compound can reduce inflammatory responses, potentially through the inhibition of lipoxygenase pathways .

In Vivo Studies

A notable study assessed the impact of this compound on hepatic drug-metabolizing enzymes. The results indicated induction of cytochrome P450 enzymes, which are essential for drug metabolism. This suggests that the compound may influence pharmacokinetics and drug interactions in therapeutic settings .

In Vitro Studies

In vitro assays have further elucidated the compound's mechanism of action. It was found to inhibit lipoxygenase activity effectively, supporting its role as an anti-inflammatory agent. Additionally, cell culture experiments demonstrated its ability to scavenge free radicals, reinforcing its antioxidant profile .

Case Studies

Several case studies highlight the application of this compound in therapeutic contexts:

- Cardiovascular Health : A clinical trial involving patients with high cholesterol levels showed that administration of this compound resulted in a statistically significant reduction in LDL cholesterol levels over a 12-week period.

- Diabetes Management : In diabetic rat models, treatment with this compound improved glycemic control and reduced markers of oxidative stress, suggesting its potential utility in managing diabetes-related complications.

Comparative Analysis

The table below summarizes the biological activities and effects of this compound compared to other similar compounds:

| Compound Name | Antioxidant Activity | Hypolipidemic Effect | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Significant | Strong |

| 4-(Dimethylamino)-1-(methoxycarbonyl) oxy)pyridinium tetraphenylborate | Moderate | Moderate | Moderate |

| Other Oxazines | Low | Variable | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.